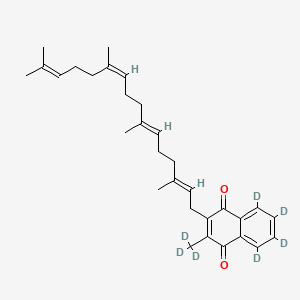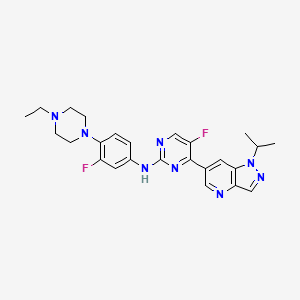
Flt3/cdk4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3/cdk4-IN-1 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This compound is particularly significant in the treatment of acute myeloid leukemia (AML), where mutations in FLT3 are common and associated with poor prognosis. The dual inhibition mechanism aims to overcome resistance to FLT3 inhibitors and improve therapeutic outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/cdk4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3/cdk4-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts like palladium on carbon, and protective groups like tert-butyloxycarbonyl (Boc) to ensure the stability of intermediates. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates and final compounds with specific functional groups that confer dual inhibition properties. These products are typically purified using techniques like chromatography and crystallization to ensure high purity and yield .
Wissenschaftliche Forschungsanwendungen
Flt3/cdk4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and CDK4 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of dual inhibition on cell cycle regulation and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations.
Industry: Applied in the development of new therapeutic agents and drug formulations targeting FLT3 and CDK4 .
Wirkmechanismus
Flt3/cdk4-IN-1 exerts its effects by inhibiting the activity of FLT3 and CDK4, which are key regulators of cell proliferation and survival. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with FLT3 and CDK4 mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMG 925: A dual FLT3/CDK4 inhibitor with similar properties and applications.
Sorafenib: A multikinase inhibitor that targets FLT3 among other kinases.
Quizartinib: A selective FLT3 inhibitor used in the treatment of acute myeloid leukemia
Uniqueness
Flt3/cdk4-IN-1 is unique in its dual inhibition mechanism, which targets both FLT3 and CDK4 simultaneously. This dual targeting approach is designed to overcome resistance mechanisms that often develop with single-target inhibitors, providing a more effective treatment option for patients with acute myeloid leukemia and other cancers with FLT3 and CDK4 mutations .
Eigenschaften
Molekularformel |
C25H28F2N8 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]-5-fluoro-4-(1-propan-2-ylpyrazolo[4,3-b]pyridin-6-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C25H28F2N8/c1-4-33-7-9-34(10-8-33)22-6-5-18(12-19(22)26)31-25-29-14-20(27)24(32-25)17-11-23-21(28-13-17)15-30-35(23)16(2)3/h5-6,11-16H,4,7-10H2,1-3H3,(H,29,31,32) |
InChI-Schlüssel |
LGEMUEDLVOKLKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C=NN5C(C)C)N=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



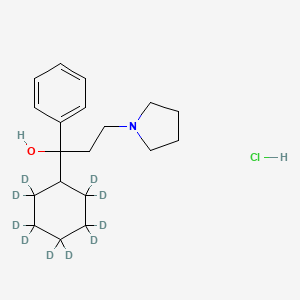
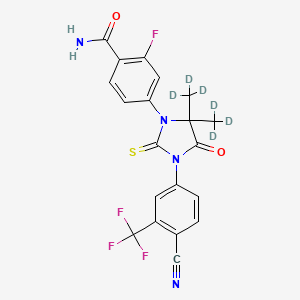
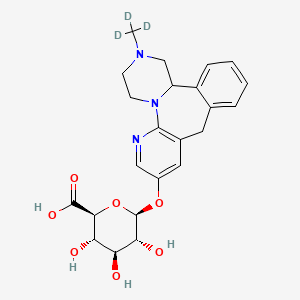

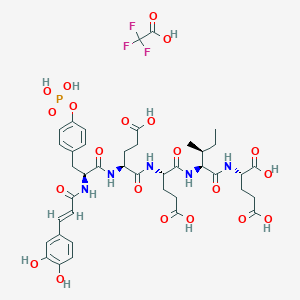
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
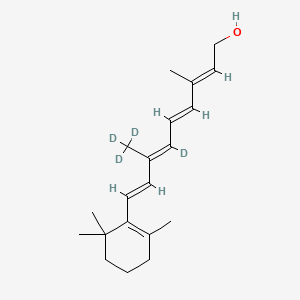

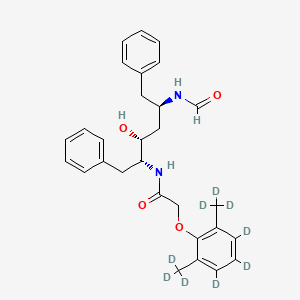
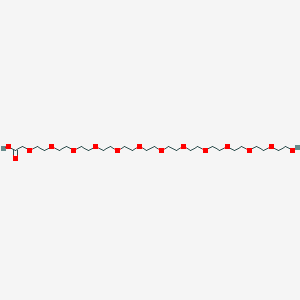
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
